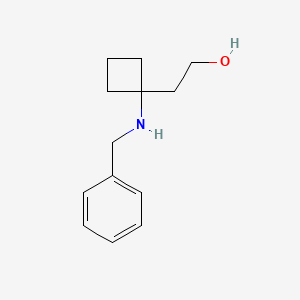
2-(1-(Benzylamino)cyclobutyl)ethanol
Vue d'ensemble
Description
2-(1-(Benzylamino)cyclobutyl)ethanol is an organic compound with the molecular formula C13H19NO. It is characterized by a cyclobutyl ring substituted with a benzylamino group and an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylamino)cyclobutyl)ethanol typically involves the reaction of cyclobutyl derivatives with benzylamine under controlled conditions. One common method includes the use of cyclobutyl bromide and benzylamine in the presence of a base such as sodium hydroxide, followed by the addition of ethylene oxide to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Benzylamino)cyclobutyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) and amines are used under basic conditions.
Major Products Formed
Oxidation: Benzylamino cyclobutyl aldehyde or carboxylic acid.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-(Benzylamino)cyclobutyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-(Benzylamino)cyclobutyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the cyclobutyl ring.
N-Benzylethanolamine: Another related compound with a simpler structure.
Uniqueness
2-(1-(Benzylamino)cyclobutyl)ethanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-[1-(benzylamino)cyclobutyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDTLHGEXRINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE](/img/structure/B7907204.png)

![1-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7907213.png)
![6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
![1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine](/img/structure/B7907234.png)
![{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol](/img/structure/B7907239.png)



![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7907274.png)

